molecular formula C5H9N B13010682 (1S,5R)-2-Azabicyclo[3.1.0]hexane CAS No. 842949-51-3

(1S,5R)-2-Azabicyclo[3.1.0]hexane

Cat. No.: B13010682
CAS No.: 842949-51-3
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-2-Azabicyclo[3.1.0]hexane is a chiral, rigid scaffold of high value in pharmaceutical research and development. Its structure, featuring a fused cyclopropane and pyrrolidine ring system, imposes significant conformational restraint on molecules, which is a prized property in drug design . This scaffold is extensively utilized in the synthesis of novel compounds, particularly as modulators of the dopamine D3 receptor . Research into D3 receptor modulators is critical for developing potential therapeutic agents for central nervous system (CNS) conditions, including substance abuse and other psychiatric disorders . The defined (1S,5R) stereochemistry ensures a specific three-dimensional orientation for optimal interaction with biological targets, enabling structure-activity relationship (SAR) studies. The azabicyclo[3.1.0]hexane core serves as a privileged structure in medicinal chemistry, often used to create analogs for probing biological activity and improving metabolic stability . This compound is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

842949-51-3

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(1S,5R)-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2/t4-,5+/m1/s1

InChI Key

WSSDGZWSPMAECX-UHNVWZDZSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1C2

Canonical SMILES

C1CNC2C1C2

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to (1S,5R)-2-Azabicyclo[3.1.0]hexane and its Scaffolds

The construction of the 2-azabicyclo[3.1.0]hexane core is achieved through several elegant synthetic routes. These methodologies can be broadly categorized into cycloaddition reactions, which build the heterocyclic and cyclopropane (B1198618) rings simultaneously or sequentially, and cyclopropanation strategies, which introduce the three-membered ring onto a pre-existing five-membered nitrogen heterocycle.

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a convergent and often stereocontrolled manner. For the synthesis of the azabicyclo[3.1.0]hexane framework, 1,3-dipolar cycloadditions involving azomethine ylides are particularly prominent.

The direct [3+2] cycloaddition of an azomethine ylide with cyclopentadiene (B3395910) represents a plausible, though less commonly documented, route for the direct construction of the 2-azabicyclo[3.1.0]hexane skeleton. A more prevalent and highly controlled variation of this strategy involves an intramolecular 1,3-dipolar cycloaddition. In this approach, the azomethine ylide and the dipolarophile (the alkene component) are tethered within the same molecule. wikipedia.org

This intramolecular reaction is advantageous as it often proceeds with high regioselectivity, leading to the formation of fused bicyclic ring systems. wikipedia.org The stereochemical outcome of the cycloaddition can be controlled by the structure of the tether connecting the dipole and the dipolarophile. For instance, silicon-based tethers of varying lengths have been used to influence the diastereofacial selectivity of the cycloaddition, allowing for the preferential formation of either endo or exo products. nih.gov The generation of the requisite azomethine ylide can be achieved through various methods, including the thermal ring-opening of aziridines or the condensation of an aldehyde with an amine. nih.gov This strategy has been successfully applied to the asymmetric synthesis of complex natural products containing bridged pyrrolizidine (B1209537) cores. nih.gov

A highly effective and well-documented method for creating complex scaffolds containing the 3-azabicyclo[3.1.0]hexane moiety is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgresearchgate.net This reaction provides access to a diverse range of spiro-fused derivatives, where the azabicyclo[3.1.0]hexane core is linked to another ring system through a common atom. researchgate.netacs.org

The process is often a one-pot, three-component reaction. rsc.org Azomethine ylides are typically generated in situ from the condensation of an α-amino acid (such as proline or glycine) with a carbonyl compound. beilstein-journals.orgmdpi.com A variety of carbonyl compounds have been employed, including isatins, ninhydrin (B49086), alloxan, and 11H-indeno[1,2-b]quinoxalin-11-ones. beilstein-journals.orgmdpi.com The resulting azomethine ylide is a highly reactive 1,3-dipole that is readily trapped by a cyclopropene (B1174273) dipolarophile. beilstein-journals.org

These cycloadditions proceed with a high degree of stereoselectivity, yielding the corresponding spirocyclic 3-azabicyclo[3.1.0]hexane adducts in moderate to good yields and with excellent diastereofacial selectivity. beilstein-journals.orgnih.gov Research has shown that even unstable 1,2-disubstituted cyclopropenes can be successfully trapped under mild conditions. beilstein-journals.orgnih.gov The electronic properties of the substituents on the cyclopropene ring can significantly impact reactivity. beilstein-journals.org For instance, studies using the stable azomethine ylide derived from ninhydrin and proline (protonated Ruhemann's purple) found that cyclopropenes bearing electron-withdrawing groups like esters were less reactive. beilstein-journals.org

Below is a table summarizing the results of the 1,3-dipolar cycloaddition between the stable azomethine ylide, protonated Ruhemann's purple (PRP), and various cyclopropenes to yield bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgbeilstein-archives.org

Cyclopropene SubstrateProduct YieldDiastereoselectivityReference
1,2,3-Triphenylcyclopropene78%Single Diastereomer beilstein-journals.org
1,2-Diphenylcyclopropene78%Single Diastereomer beilstein-journals.orgbeilstein-archives.org
3-Ethyl-1,2-diphenylcyclopropene72%Full Diastereofacial Selectivity beilstein-journals.orgbeilstein-archives.org
3-Vinyl-1,2-diphenylcyclopropene69%High Chemo- and Diastereoselectivity beilstein-journals.orgbeilstein-archives.org
3-Ethynyl-1,2-diphenylcyclopropene91%High Chemo- and Diastereoselectivity beilstein-journals.orgbeilstein-archives.org
Amide of 1,2-diphenylcyclopropene-3-carboxylic acid58%Single Diastereomer beilstein-journals.org
Nitrile of 1,2-diphenylcyclopropene-3-carboxylic acid55%Single Diastereomer beilstein-journals.org

An alternative major pathway to the 2-azabicyclo[3.1.0]hexane system involves the cyclopropanation of a 2,3-dihydropyrrole (pyrroline) derivative. This approach builds the fused cyclopropane ring onto the existing five-membered heterocycle. The Simmons-Smith reaction and its variants are the most widely used methods for this transformation. mdpi.combris.ac.uk

The Simmons-Smith reaction is a cheletropic reaction that typically involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane stereospecifically. wikipedia.org For the synthesis of this compound derivatives, the starting material is often a chiral pyrroline, which can be prepared from readily available precursors like glutamic acid. sioc-journal.cnresearchgate.net

Protection of the amino group of glutamic acid.

Cyclization to form a pyroglutamate (B8496135) derivative.

Reduction and dehydration to generate a chiral 2,3-dihydropyrrole intermediate. sioc-journal.cn

Asymmetric Simmons-Smith cyclopropanation of the double bond. sioc-journal.cn

The classic Simmons-Smith reagent is prepared from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). researchgate.net A common and often more reactive modification, known as the Furukawa reagent, uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane. wikipedia.org The reaction is known to be sensitive to steric effects and is often directed by nearby functional groups. wikipedia.org Research has demonstrated that the reaction time can influence the ratio of cis to trans isomers formed. In one study, a cis/trans ratio of 6:1 was achieved after 19.5 hours, resulting in a 72% diastereomeric excess (de). sioc-journal.cnresearchgate.net

The stereochemical outcome of the Simmons-Smith cyclopropanation is highly dependent on the composition and orientation of functional groups near the alkene. mdpi.com A key factor is the presence of Lewis basic groups, such as hydroxyl (-OH) or protected amine groups, which can coordinate to the electrophilic zinc carbenoid reagent. wikipedia.org

This coordination directs the delivery of the methylene (B1212753) group to the syn face of the double bond relative to the functional group. wikipedia.orgrsc.org This directing effect is a powerful tool for controlling stereoselectivity. For example, the cyclopropanation of allylic alcohols almost invariably results in the formation of the cyclopropane ring on the same side as the hydroxyl group. unl.ptnih.govnih.gov The same syn-directing effect is observed with allylic amines. rsc.org

Conversely, this inherent diastereoselectivity can be overridden or reversed by strategic modification of the directing functional group. Key findings include:

Steric hindrance: Attaching a sterically bulky protecting group to the directing functional group (e.g., a hydroxyl group) can disfavor coordination with the Simmons-Smith reagent. This steric encumbrance can block the syn face, leading to the preferential formation of the trans or anti cyclopropanated product.

Protecting Group Choice: The nature of the protecting group on a nearby nitrogen atom can invert the stereochemical outcome. The cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene yields the syn-cyclopropane exclusively. rsc.org However, changing the protecting group to tert-butoxycarbonyl (Boc) leads to the exclusive formation of the anti-cyclopropane. rsc.org This highlights the subtle electronic and steric balance that dictates the transition state of the reaction.

This ability to control the stereoselectivity by carefully choosing the functional groups and protecting groups on the substrate is crucial for the efficient and targeted synthesis of specific stereoisomers of 2-azabicyclo[3.1.0]hexane and related compounds.

Rearrangement and Ring Expansion/Contraction

This rearrangement underscores the utility of spirocyclic epoxides as versatile intermediates in the synthesis of complex heterocyclic systems. The reaction proceeds through a mechanism that involves the opening of the epoxide ring and subsequent cyclization to form the bicyclic azabicyclo[3.1.0]hexane core. The stereochemistry of the final product is often dictated by the stereochemistry of the starting epoxide.

The fused cyclopropane ring in the 2-azabicyclo[3.1.0]hexane system can be strategically opened to generate different heterocyclic structures. For instance, pyrrole-annulated donor-acceptor cyclopropanes, which are structurally related to 2-azabicyclo[3.1.0]hexanes, can undergo ring-opening reactions to form functionalized pyridine-2,3-diones. rsc.org This transformation can occur spontaneously or be mediated by Lewis acids or thermal conditions. rsc.org The process involves the cleavage of a C-C bond in the cyclopropane ring, followed by rearrangement to expand the five-membered pyrrole (B145914) ring into a six-membered pyridine (B92270) ring. This ring expansion can even be performed in a one-pot manner without the need to isolate the intermediate cyclopropane. rsc.org

Catalytic Synthesis Approaches

Catalysis has played a pivotal role in advancing the synthesis of 2-azabicyclo[3.1.0]hexane and its derivatives, offering efficient and stereoselective routes. Both transition-metal-catalyzed and transition-metal-free systems have been successfully employed.

A variety of transition metals, including rhodium, copper, and palladium, have been utilized to catalyze the formation of the 2-azabicyclo[3.1.0]hexane scaffold. researchgate.netresearchgate.net

Rhodium-catalyzed cyclopropanation: Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol%). nih.gov By carefully selecting the catalyst and hydrolysis conditions, either the exo- or endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane can be produced with high diastereoselectivity. nih.gov For example, Rh₂(esp)₂ has been shown to be an effective catalyst for this transformation. nih.gov Rhodium-alkylcarbene mediated intramolecular alkene cyclopropanation also provides rapid access to azabicyclo[3.1.0]hexanes in good to high yields. researchgate.net

Copper-catalyzed cycloaddition: Copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes offers a highly diastereo- and enantioselective route to complex 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net This method can generate products with five contiguous stereogenic centers in excellent yields and high enantioselectivities. researchgate.net

The following table summarizes key transition-metal-catalyzed reactions for the synthesis of azabicyclo[3.1.0]hexanes.

Catalyst SystemReactantsProductYieldStereoselectivityRef
Rh₂(esp)₂N-Boc-2,5-dihydropyrrole, Ethyl diazoacetateexo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylateUp to 76%High d.r. nih.gov
Cu(CH₃CN)₄BF₄/Ph-PhosferroxAzomethine ylides, Cyclopropenes3-Azabicyclo[3.1.0]hexane derivativesUp to 99%97 to >99% ee researchgate.net

While transition metals are powerful catalysts, there is growing interest in developing transition-metal-free synthetic methods to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications. researchgate.netsmolecule.com

One such approach involves the use of organocatalysts. For instance, the asymmetric Simmons-Smith reaction can be employed to introduce the cyclopropane ring. sioc-journal.cn While this specific example does not detail a catalytic cycle in the traditional sense, it highlights a move towards metal-free strategies. The reaction time in the Simmons-Smith reaction is a critical parameter, influencing the ratio of cis to trans isomers. sioc-journal.cn

Another strategy involves the generation of reactive intermediates that can undergo cyclization without the need for a metal catalyst. For example, the thermal or Lewis acid-mediated ring expansion of pyrrole-annulated cyclopropanes to pyridines represents a transition-metal-free transformation. rsc.org

Palladium(0)-catalyzed reactions have emerged as a powerful tool for the enantioselective C-H functionalization of cyclopropanes, providing a direct method for introducing substituents onto the 2-azabicyclo[3.1.0]hexane core. acs.orgsnnu.edu.cn This approach often utilizes a Pd(0)/Pd(II) catalytic cycle. snnu.edu.cn

A notable example is the enantioselective C-H functionalization of a 3-azabicyclo[3.1.0]hexane precursor using trifluoroacetimidoyl chlorides as electrophiles. acs.org This reaction is enabled by a modular and bench-stable diazaphospholane ligand, which allows for highly enantioselective Pd(0)-catalyzed cyclopropane C-H functionalization. acs.org The resulting cyclic ketimine products can then be further functionalized by reacting with a variety of nucleophiles in a one-pot process, leading to the rapid and modular construction of heavily substituted pyrrolidines. acs.org

The following table outlines the key aspects of this palladium-catalyzed C-H functionalization.

Catalyst SystemSubstrateElectrophileLigandProductRef
Pd(allyl)Cp3-Azabicyclo[3.1.0]hexane precursorTrifluoroacetimidoyl chlorideDiazaphospholanePerfluoroalkyl-containing 3-azabicyclo[3.1.0]hexane acs.org

This method highlights the power of C-H activation in streamlining the synthesis of complex molecules and providing access to novel chemical space.

DMAP Catalytic Cyclization in Multi-Step Synthesis

A notable multi-step synthesis for producing 2-azabicyclo[3.1.0]hexane-3-carboxylic acids commences with glutamic acid. sioc-journal.cnresearchgate.net This process involves a sequence of reactions: amino group protection, catalytic cyclization mediated by 4-Dimethylaminopyridine (DMAP), reduction-dehydration to an alkene, an asymmetric Simmons-Smith reaction, and final hydrolysis. sioc-journal.cnresearchgate.net

The DMAP-catalyzed cyclization is a critical step. sioc-journal.cn The amino group of glutamic acid is typically protected with a tert-butoxycarbonyl (Boc) group. Subsequently, DMAP is employed as a catalyst to facilitate an intramolecular cyclization, leading to the formation of a bicyclic intermediate. sioc-journal.cn Research has identified optimal conditions for this reaction, which are detailed in the table below. sioc-journal.cnresearchgate.net Following this cyclization, the synthesis proceeds through the formation of the cyclopropane ring via the Simmons-Smith reaction, where the reaction time is critical for achieving a favorable cis/trans isomer ratio. sioc-journal.cnresearchgate.net

Reaction Step Key Reagents/Catalyst Conditions Product Yield/Result Reference
DMAP Catalytic CyclizationDMAP, di-tert-butyl dicarbonate, pyridineMolar ratio of n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0(R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxyate82% sioc-journal.cnresearchgate.net
Asymmetric Simmons-SmithDiiodomethane, DiethylzincReaction time: 19.5 hcis/trans-2-azabicyclo[3.1.0]hexane derivativeBest cis/trans ratio of 6:1 sioc-journal.cnresearchgate.net

Amine-Directed Cyclization Reactions

Amine-directed cyclizations represent a significant class of reactions for synthesizing the 2-azabicyclo[3.1.0]hexane framework. These methods leverage the nitrogen atom within a precursor molecule to guide the formation of the bicyclic ring system through intramolecular bond creation.

Intramolecular C-N Bond Formation of Cyclopropane-Tethered Precursors

The 3-azabicyclo[3.1.0]hexane scaffold is frequently constructed via the intramolecular C-N bond formation of a precursor that already contains a cyclopropane ring. acs.org This strategy can involve tandem reactions such as C(sp³)–H bond activated alkenylation/amination or intramolecular aminolysis of substituted cyclopropanes. mdpi.com One specific method describes an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which yields novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net This transformation was successfully applied in a three-step synthesis of N-Boc-2,3-methano-beta-proline from readily available reagents. researchgate.net Another approach involves the palladium(0)-catalyzed cyclization of allenenes, which, depending on the specific catalytic system, can divergently produce either pyrrolidines or the 3-azabicyclo[3.1.0]hexane framework. nih.gov

Ring Closure from Pyrrolidine (B122466) Derivatives

The 2-azabicyclo[3.1.0]hexane system can also be effectively synthesized by building the cyclopropane ring onto a pre-existing pyrrolidine derivative. A scalable and stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid starts from (S)-5-(hydroxymethyl)pyrrolidin-2-one, which itself is derived from pyroglutamic acid. researchgate.net A key step in this route is a cyclopropanation where the stereoselectivity is controlled by the nature of a protecting group on the hydroxymethyl substituent. researchgate.net Another direct method involves treating 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with n-butyllithium to induce an intramolecular Sₙ2 reaction, forming 1-azabicyclo[3.1.0]hexane. nih.gov Furthermore, the cyclopropanation of N-Boc-2,5-dihydropyrrole using ethyl diazoacetate, catalyzed by a dirhodium(II) complex, provides an efficient route to 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.gov

Precursor Key Reaction Catalyst/Reagent Product Reference
N-Boc-2,5-dihydropyrroleCyclopropanationDirhodium(II) catalyst, Ethyl diazoacetateexo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates nih.gov
2-(Bromomethyl)pyrrolidine hydrobromideIntramolecular Cyclization (Sₙ2)n-Butyllithium1-Azabicyclo[3.1.0]hexane nih.gov
(S)-5-(hydroxymethyl)pyrrolidin-2-one derivativeCyclopropanationSimmons-Smith or Furukawa conditions(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid researchgate.net
PyridinesPhoto-promoted Ring ContractionSilylborane, 365nm LED6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives osaka-u.ac.jpnih.gov

Derivatization and Functionalization Strategies

Once the 2-azabicyclo[3.1.0]hexane core is synthesized, it can undergo a wide array of chemical transformations to install various functional groups and chemical moieties, enabling the exploration of its chemical space for applications in drug discovery and materials science.

Selective Functional Group Transformations

The functional groups on the 2-azabicyclo[3.1.0]hexane scaffold can be selectively modified. For instance, the tert-butyl carbamate (B1207046) (Boc) protecting group on tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate can be removed using a solution of HCl in 1,4-dioxane (B91453) to yield 2-azabicyclo[3.1.0]hexan-3-one. thieme-connect.com This resulting secondary amine can then be subjected to further reactions, such as methylation using methyl iodide and cesium carbonate. thieme-connect.com Palladium-catalyzed reactions, such as the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, can produce 3-azabicyclo[3.1.0]hexan-2-ones, with the resulting enamide and cyclopropane units being valuable for subsequent structural modifications. nih.gov

Introduction of Diverse Chemical Moieties

A variety of chemical groups can be introduced onto the bicyclic framework. An enantioselective palladium(0)-catalyzed C–H functionalization of the cyclopropane ring can be achieved using trifluoroacetimidoyl chlorides as electrophiles. acs.org The resulting chiral ketimine intermediate is electrophilic and can react with a broad range of nucleophiles in a one-pot process, allowing for the modular and rapid construction of highly substituted pyrrolidines with perfect diastereocontrol. acs.org In a different approach, 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, formed from the ring contraction of pyridines, serve as versatile synthons for further functionalization. nih.gov These can be used in one-pot procedures to prepare N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene derivatives. nih.gov Additionally, cross-coupling reactions provide another avenue for derivatization; for example, 2-methylthio-3-azabicyclo[3.1.0]hexenes can be coupled with arylboronic acids under palladium catalysis to introduce diverse aryl substituents. acs.org

Starting Scaffold Reagents/Reaction Type Introduced Moiety/Resulting Structure Reference
N-aryl 2-azabicyclo[3.1.0]hexanePd(0)-catalyzed C-H cyclization, Nucleophilic additionPerfluoroalkylated 3-azabicyclo[3.1.0]hexanes acs.org
6-silyl-2-azabicyclo[3.1.0]hex-3-eneBenzoyl chloride, Et3NN-benzoyl-2-azabicyclo[3.1.0]hex-3-ene nih.gov
2-methylthio-3-azabicyclo[3.1.0]hexeneArylboronic acids, Pd catalyst (Liebeskind-Srogl coupling)2-aryl-3-azabicyclo[3.1.0]hexane derivatives acs.org
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxamideCoupling with N-Boc-L-tert-leucinyl-3-cyclobutyl-L-alanineComplex peptide-like structure for HCV protease inhibitor google.com

Iii. Stereochemical Aspects and Conformational Analysis

Enantioselective Synthesis and Resolution Strategies

The synthesis of enantiomerically pure (1S,5R)-2-Azabicyclo[3.1.0]hexane and its derivatives is a critical endeavor, as the biological activity of such compounds is often dependent on their specific stereoconfiguration. google.com Various strategies have been developed to achieve high levels of enantiomeric and diastereomeric purity.

Control of Enantiomeric and Diastereomeric Excess

Achieving high enantiomeric and diastereomeric excess is paramount in the synthesis of chiral molecules for pharmaceutical applications. Several synthetic approaches have been developed to control the stereochemistry of the 2-azabicyclo[3.1.0]hexane core.

One prominent method involves the asymmetric Simmons-Smith reaction , which is used to introduce the cyclopropane (B1198618) ring. The reaction time is a critical parameter influencing the ratio of cis to trans isomers, with a reported optimal cis/trans ratio of 6:1 achieved after 19.5 hours, resulting in a diastereomeric excess (de) of 72%.

Another effective strategy is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This method allows for the selective formation of either the exo or endo diastereomer by carefully choosing the catalyst and hydrolysis conditions, often without the need for chromatographic purification. nih.govacs.org While many achiral dirhodium(II) catalysts yield a nearly 1:1 mixture of diastereomers, certain chiral bowl-shaped catalysts can favor the formation of the thermodynamically less stable endo isomer. nih.gov

Copper-catalyzed [3+2] cycloadditions have also been employed for the desymmetrization of cyclopropenes, leading to azabicyclo[3.1.0]hexanes with five continuous stereogenic centers. rsc.org This method has demonstrated high yields and excellent enantioselectivity (up to >99% ee). rsc.org

Furthermore, an enantioselective one-pot synthesis from allyl carbonates and propargyl amines has been reported. doi.org This process involves an amine-catalyzed allylic substitution followed by a Pd(II)/Pd(IV)-mediated oxidative cyclization using a chiral spiro bis(isoxazoline) ligand (SPRIX). This method has yielded 3-azabicyclo[3.1.0]hexanes with up to 92% yield and 90% enantiomeric excess (ee). doi.org

The following table summarizes key findings in the control of stereochemical outcomes in the synthesis of 2-azabicyclo[3.1.0]hexane derivatives:

MethodKey FeaturesReported StereoselectivityReference
Asymmetric Simmons-Smith ReactionReaction time is critical for cis/trans ratio.72% de
Dirhodium(II)-Catalyzed CyclopropanationCatalyst choice directs exo/endo selectivity.High diastereoselectivity nih.govacs.org
Copper-Catalyzed [3+2] CycloadditionDesymmetrization of cyclopropenes.>99% ee rsc.org
One-Pot Allylic Substitution/Oxidative CyclizationUtilizes a chiral SPRIX ligand.up to 90% ee doi.org

Deracemization Processes and Chiral Resolution

Deracemization and chiral resolution are crucial techniques for obtaining enantiomerically pure compounds from racemic mixtures. For 2-azabicyclo[3.1.0]hexane derivatives, these processes are vital for isolating the desired stereoisomer.

One common approach is chiral resolution , which involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, the resolution of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has been achieved using di-p-toluoyl-D-tartaric acid (D-DTTA) and di-p-toluoyl-L-tartaric acid (L-DTTA) to selectively precipitate the desired enantiomer. google.com

Dynamic kinetic resolution (DKR) is another powerful technique. rsc.org In this process, a racemic starting material is converted into a single enantiomer of the product through the combination of rapid racemization of the starting material and a highly enantioselective reaction. rsc.org For example, the hydrogenation of a racemic β-keto ester in the presence of a chiral ruthenium complex can lead to the formation of a single diastereomer of the corresponding β-hydroxy ester with high enantiomeric excess. rsc.org

Photochemical deracemization has also been explored for certain chiral compounds. This method uses a photosensitizer to selectively convert one enantiomer into the other, although its application to 2-azabicyclo[3.1.0]hexane systems is not extensively documented. grafiati.com

Conformational Analysis of the Bicyclic System

The rigid bicyclo[3.1.0]hexane framework imposes significant conformational constraints on the molecule, which in turn dictates its three-dimensional shape and biological activity.

Impact of Ring Rigidity on Molecular Architecture

X-ray diffraction studies have shown that the bicyclo[3.1.0]hexane skeleton can exist in a boat conformation . rsc.org In this conformation, the five-membered ring is significantly flattened compared to a simple cyclopentane (B165970) ring. rsc.org The presence of the cyclopropane ring is a key design element in many pharmaceutically active compounds because it enhances metabolic stability and provides a defined three-dimensional orientation for interaction with biological targets. researchgate.net

Steric and Electronic Factors Influencing Conformation

The conformation of the 2-azabicyclo[3.1.0]hexane system is influenced by a combination of steric and electronic factors. The substituents on the bicyclic core can have a significant impact on the preferred conformation.

NMR spectroscopic studies have revealed that the conformation can be either a chair or a boat form depending on the substitution pattern. rsc.org For example, endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives were found to adopt a chair conformation, while the corresponding N-demethylated compounds preferred a boat conformation. rsc.org

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the relative stabilities of different conformers. nih.gov These studies have shown that for some derivatives, boat-like conformers are significantly more stable than chair-like conformers. nih.gov The presence and strength of intramolecular hydrogen bonds have been identified as dominant factors in determining the relative stability of different conformers. nih.gov

Absolute and Relative Stereochemistry Determination

The precise determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding their structure-activity relationships.

A variety of analytical techniques are employed for this purpose. X-ray crystallography is a powerful method for unambiguously determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. researchgate.netsioc-journal.cn For example, the absolute configuration of (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was confirmed by single-crystal X-ray analysis of its (S)-(+)-mandelic acid salt. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. researchgate.netsioc-journal.cn The coupling constants observed in the ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to elucidate the relative stereochemistry and conformation of the molecule. kyoto-u.ac.jp

Chiroptical methods , such as electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD), are also used in conjunction with computational methods like DFT to assign the absolute configuration. nih.gov By comparing the experimentally measured spectra with the calculated spectra for different enantiomers, the correct absolute configuration can be determined with high confidence. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for determining the enantiomeric excess of a sample. rsc.org

Spectroscopic Methods for Stereochemical Assignment

The unambiguous assignment of the absolute configuration of chiral molecules like this compound and its derivatives is a significant challenge that is addressed using a variety of sophisticated spectroscopic techniques. These methods probe the three-dimensional arrangement of atoms and are often used in conjunction with computational calculations for definitive assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the constitution and relative stereochemistry of azabicyclo[3.1.0]hexane derivatives. researchgate.netsioc-journal.cn The rigid bicyclic system results in distinct chemical shifts and coupling constants for the protons, which are dependent on their spatial orientation. For instance, in (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one, the cyclopropyl (B3062369) protons appear as distinct multiplets in the ¹H NMR spectrum, with a doublet of doublets observed for the protons at C6. semanticscholar.org The coupling constants between these protons provide information about their cis or trans relationship. The intermediates and final products from syntheses of various 2-azabicyclo[3.1.0]hexane derivatives are routinely characterized using ¹H and ¹³C NMR. researchgate.netsioc-journal.cn

CompoundNucleusChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
(±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one semanticscholar.org¹H NMR (CDCl₃)1.06 (dd, 1H, J = 4.0, 4.6 Hz), 1.45 (dd, 1H, J = 4.6, 8.0 Hz), 1.93-2.20 (m, 1H), 3.25 (d, 1H, J = 10.4 Hz), 3.50 (dd, 1H, J = 5.6, 10.4 Hz), 7.15-7.42 (m, 5H)
¹³C NMR (CDCl₃)18.49, 22.15, 33.20, 42.75, 126.44, 127.76, 128.22, 135.64, 178.27
(±)-1-Phenyl-3-azabicyclo[3.1.0]hexane semanticscholar.org¹³C NMR (DMSO-d₆)16.17, 23.85, 30.94, 47.30, 49.82, 127.04, 127.11, 129.00, 140.06, 165.45

Chiroptical Spectroscopy

While NMR provides information on the relative arrangement of atoms, chiroptical methods are essential for determining the absolute configuration of enantiomers. These techniques rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. google.com The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation. For derivatives of 3-azabicyclo[3.1.0]hexane, the absolute configuration has been definitively assigned by comparing the experimental VCD spectrum with data derived from ab initio quantum mechanical calculations. google.com This comparative analysis provides a reliable method for stereochemical assignment. google.comrsc.org

Electronic Circular Dichroism (ECD) and Optical Rotation Dispersion (ORD): ECD and ORD are other powerful chiroptical techniques used for stereochemical elucidation. rsc.org ECD measures the difference in absorption of left and right circularly polarized UV-Vis light, while ORD measures the change in optical rotation with wavelength. In a study on bicyclo[3.1.0]hexane derivatives, ECD and ORD spectra were measured and compared with theoretical spectra calculated using density functional theory (DFT). rsc.org This combination allows for a confident assignment of the absolute configuration, even for flexible molecules with multiple functional groups. rsc.org The study highlighted that for the bicyclo[3.1.0]hexane ring, boat-like conformers are significantly more stable than chair-like ones. rsc.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby confirming the absolute stereochemistry and revealing detailed conformational features.

For the azabicyclo[3.1.0]hexane system, X-ray diffraction analysis has been instrumental. The crystal structure of derivatives confirms the cis-fusion of the cyclopropane and pyrrolidine (B122466) rings. google.com For example, the absolute configuration of (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was unequivocally confirmed through a single crystal X-ray structure of its (S)-(+)-mandelic acid salt. google.com The analysis not only confirmed the (1S,5R) assignment but also leveraged the known configuration of the chiral auxiliary ((S)-(+)-mandelic acid) for validation. google.com

Similarly, the structures of diastereomers such as (1R,4R,5S)- and (1R,4S,5S)-tert-butyl 4-hydroxy-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate have been confirmed by X-ray crystallography, providing crucial evidence for their stereochemical assignments during synthesis. thieme-connect.com X-ray analysis has also been applied to various other derivatives, including (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, to validate their stereochemistry. researchgate.netsioc-journal.cn The data obtained from these crystal structures are invaluable for understanding structure-activity relationships in medicinal chemistry.

Compound DerivativeMethodKey FindingsReference
(1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, (S)-(+)-mandelic acid salt Single Crystal X-ray DiffractionConfirmed the (1S,5R) absolute configuration of the azabicyclo[3.1.0]hexane moiety. google.com
(1R,4R,5S)- and (1R,4S,5S)-tert-butyl 4-hydroxy-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate X-ray CrystallographyConfirmed the structures of the isolated diastereomers. thieme-connect.com
(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid X-ray DiffractionUsed for the analysis and stereochemical confirmation of the target product. researchgate.netsioc-journal.cn
Ethyl 5-Cyano-2-(Dicyanomethyl)-2-Methyl-4-Oxo-6-Phenyl-3-Azabicyclo[3.1.0]Hexane-1-Carboxylate X-ray CrystallographyDetermined the full crystal structure, revealing a layered molecular packing linked by hydrogen bonds. researchgate.net
Complex containing (1R,3R,5R)-2-azabicyclo[3.1.0]hexane X-ray Powder Diffraction (XRPD)Used for the structural characterization of different crystalline solid forms. google.com

Iv. Structure Activity Relationship Sar and Biological Target Interactions

Elucidation of Molecular Targets and Mechanism of Action

Derivatives of (1S,5R)-2-azabicyclo[3.1.0]hexane have been identified as potent modulators of several enzymes and receptors, leading to significant interest in their therapeutic potential.

The primary molecular target for many derivatives of 2-azabicyclo[3.1.0]hexane is the enzyme dipeptidyl peptidase-4 (DPP-4). clinicsearchonline.orgnih.govnih.gov DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.govdrugbank.com The bicyclic structure of these compounds allows them to fit into the active site of DPP-4, thereby inhibiting its enzymatic activity.

One notable example is Saxagliptin, a potent DPP-4 inhibitor, which incorporates the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety. clinicsearchonline.orgmaayanlab.cloud This compound and its analogues are designed to mimic dipeptides, the natural substrates of DPP-4. The cyanopyrrolidine group within these inhibitors forms a covalent but reversible bond with the catalytic serine residue in the active site of DPP-4. clinicsearchonline.org

Beyond DPP-4, derivatives of this scaffold have been investigated as ligands for other receptors. For instance, certain 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have shown moderate to high affinity for both σ1 and σ2 receptors. semanticscholar.org Additionally, a series of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane derivatives have been developed as potent and selective antagonists for the neuronal nicotinic acetylcholine (B1216132) α4β2 receptor. nih.gov The rigid bicyclic core is crucial for orienting the pharmacophoric elements in a way that ensures high binding affinity and selectivity.

Some derivatives have also been explored for their potential as antitumor agents, with proposed mechanisms involving the modulation of protein complexes like MDM2/p53. nih.gov Furthermore, a novel radiolabeled 2-azabicyclo[3.1.0]hexane-3-carbonitrile based tracer has been developed for imaging fibroblast activation protein (FAP), a target in cancer diagnostics. nih.gov

By inhibiting DPP-4, derivatives of this compound modulate key biochemical pathways, most notably the incretin pathway. jptcp.com DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). jptcp.commdpi.com

The modulation of dopamine (B1211576) D3 receptors by certain azabicyclo[3.1.0]hexane derivatives suggests their potential to influence neurotransmitter pathways, which could be beneficial in treating conditions like drug dependency. google.comgoogle.com Similarly, antagonism of the α4β2 nicotinic acetylcholine receptor can modulate neurotransmitter release, indicating potential applications in treating depression. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For derivatives of this compound, these studies have provided valuable insights into the structural requirements for effective biological activity.

The rigid bicyclo[3.1.0]hexane system provides a significant level of conformational constraint compared to more flexible monocyclic or acyclic structures. researchgate.netacs.org This pre-organization of the molecule into a specific three-dimensional shape reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. acs.org

In the context of DPP-4 inhibitors, the conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored to enhance potency. nih.gov The fixed orientation of substituents on the bicyclic core allows for precise interactions with specific pockets within the enzyme's active site. nih.gov This conformational rigidity is a key feature in the design of selective inhibitors, as it helps to minimize off-target interactions. jptcp.comresearchgate.net The development of peptide mimics based on the 3-azabicyclo[3.1.0]hexane system has shown that these structures can adopt a poly-l-proline type II conformation, which is relevant for protein-protein interactions. acs.org

The nature and position of substituents on the 2-azabicyclo[3.1.0]hexane core have a profound impact on the binding affinity and selectivity of the resulting compounds.

For DPP-4 inhibitors, the introduction of a cyano group at the 3-position of the azabicyclo[3.1.0]hexane ring is a critical feature for potent inhibition. researchgate.net This group interacts with the catalytic serine residue of the enzyme. The substituent on the nitrogen atom of the bicyclic system also plays a significant role. For example, in a series of DPP-4 inhibitors, the introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at the P(2) region was explored to develop novel inhibitors. nih.gov

In the case of sigma receptor ligands, N-substitution on the 3-azabicyclo[3.1.0]hexane ring with bulky alkyl groups generally leads to an increase in binding affinity. semanticscholar.org For instance, an N-phenethyl substituent resulted in the highest selectivity for σ1 receptors. semanticscholar.org

For α4β2 receptor antagonists, optimization of the substituent at the 3-position of the 2-azabicyclo[3.1.0]hexane ring led to the identification of the clinical candidate 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911). nih.gov

The following table summarizes the effects of various substituents on the biological activity of 2-azabicyclo[3.1.0]hexane derivatives:

Scaffold Position Substituent Biological Target Effect on Activity Reference
3-positionCyano groupDPP-4Essential for potent inhibition researchgate.net
Nitrogen atomN-phenethylSigma-1 receptorHigh selectivity semanticscholar.org
3-position6-chloropyridine-3-yloxymethylα4β2 nAChRPotent antagonism nih.gov
Nitrogen atomN-propyl or N-(2-methyl-2-butene)Sigma receptorsInteraction with receptors semanticscholar.org
1-positionPhenyl groupSigma receptorsBasis for ligand design semanticscholar.org

The stereochemistry of the 2-azabicyclo[3.1.0]hexane core and its substituents is a critical determinant of biological activity. The defined spatial arrangement of atoms in a specific stereoisomer dictates how it fits into the chiral environment of a receptor's binding site.

For DPP-4 inhibitors like Saxagliptin, the (1S,3S,5S) configuration of the 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety is crucial for its high potency. clinicsearchonline.orgdrugbank.com Different stereoisomers often exhibit significantly different levels of activity.

In the context of sigma receptor ligands, it was found that for 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives, the dextrorotatory isomers, which possess the (1R,5S) configuration, displayed a better affinity and selectivity for σ1 receptors compared to their levorotatory counterparts. semanticscholar.org

For dopamine D3 receptor modulators, a clear relationship was observed between the absolute configuration of the 3-azabicyclo[3.1.0]hexane moiety and the binding activity for each pair of enantiomers. google.com The (1S,5R) configuration was specifically highlighted in the development of these compounds. google.com

This stereochemical dependence underscores the importance of asymmetric synthesis to obtain enantiomerically pure compounds for therapeutic applications.

The table below illustrates the importance of stereochemistry for receptor recognition:

Compound Class Stereochemistry Biological Target Observed Effect Reference
DPP-4 Inhibitors(1S,3S,5S)DPP-4High potency clinicsearchonline.orgdrugbank.com
Sigma Receptor Ligands(1R,5S)Sigma-1 ReceptorHigher affinity and selectivity semanticscholar.org
Dopamine D3 Modulators(1S,5R)Dopamine D3 ReceptorFavorable binding activity google.com

Biological Targets and Related Investigations (Excluding Clinical Outcomes)

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been extensively investigated as inhibitors of monoamine transporters, which are responsible for the reuptake of norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and dopamine (DAT). These transporters are crucial targets for the development of treatments for central nervous system disorders.

Bicifadine (B1205413), a 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane derivative, inhibits the reuptake of norepinephrine, serotonin, and dopamine. researchgate.net Its potency is highest for the norepinephrine transporter, followed by the serotonin and dopamine transporters. researchgate.net Studies in rats have shown that bicifadine increases the levels of these neurotransmitters in different brain regions. researchgate.net

Research into various derivatives has provided insights into the structure-activity relationships for monoamine transporter inhibition. For instance, the racemic compound (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane is known to inhibit the reuptake of these three key monoamine neurotransmitters. The (+)-enantiomer of this compound exhibits an unbalanced inhibition profile, with a notable preference for the norepinephrine and dopamine transporters over the serotonin transporter. google.com

Further research has led to the development of triple reuptake inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold, such as certain 1-(aryl)-6-[alkoxyalkyl] and 6-(aryl)-6-[alkoxyalkyl] derivatives. researchgate.net Another derivative, EB-1020 ((1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl), acts as a dual inhibitor of norepinephrine and dopamine transporters. researchgate.net

Table 1: Monoamine Transporter Inhibition Data for Selected Azabicyclo[3.1.0]hexane Derivatives

Compound Target(s) Inhibition Data (IC₅₀ nM) Key Findings
Bicifadine NET, SERT, DAT NET: 18, SERT: 12, DAT: 25 Potent inhibitor with a preference for NET and SERT over DAT. researchgate.net
(+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane NET, DAT, SERT SERT: ~1, NET: ~2, DAT: ~8 (inhibition ratio) google.com Unbalanced triple reuptake inhibitor. google.com
EB-1020 NET, DAT NET: 6, DAT: 38 researchgate.net Preferentially inhibits norepinephrine and dopamine reuptake. researchgate.net
Compound 15 NET, SERT, DAT NET: 14, SERT: 8, DAT: 20 A potent triple reuptake inhibitor.

The 3-azabicyclo[3.1.0]hexane framework has been identified as a valuable scaffold for developing ligands that target opioid receptors. wipo.intgoogle.com Research in this area has focused on designing compounds with high affinity and selectivity for the μ-opioid receptor subtype over the δ and κ subtypes. nih.gov

Studies have shown that specific structural modifications to the 3-azabicyclo[3.1.0]hexane core can lead to compounds with picomolar binding affinity for the μ-opioid receptor. nih.gov For example, the addition of a single methyl group in one instance was found to improve binding affinity by 35-fold. nih.gov These potent and selective ligands have been investigated for their potential in managing conditions such as pruritus. nih.govnih.gov The rigid nature of the azabicyclo[3.1.0]hexane scaffold is thought to contribute to this high affinity and selectivity by locking the molecule in a conformation that is favorable for binding to the receptor. researchgate.net

Table 2: Opioid Receptor Interaction for Selected Azabicyclo[3.1.0]hexane Derivatives

Compound Class Target Receptor Key Findings
3-Azabicyclo[3.1.0]hexane derivatives μ-opioid receptor Designed as novel achiral ligands with picomolar binding affinity and high selectivity over δ and κ subtypes. nih.gov
Methyl-substituted 3-azabicyclo[3.1.0]hexane μ-opioid receptor A single methyl addition resulted in a 35-fold enhancement in binding affinity. nih.gov
Structurally rigid 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivatives Opioid receptors Locking the 3-hydroxyphenyl group in an equatorial orientation resulted in potent antagonist activity. researchgate.net

The this compound scaffold has been utilized in the development of potent and selective antagonists for the neuronal nicotinic acetylcholine α4β2 receptor. nih.govresearchgate.netresearchgate.net This receptor is implicated in various neurological and psychiatric conditions.

A notable example is the compound SUVN-911, or 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. Through a series of chemical optimizations, this compound was identified as a potent α4β2 receptor ligand with a Ki value of 1.5 nM. nih.govresearchgate.netresearchgate.net It demonstrates high selectivity for the α4β2 receptor over the ganglionic α3β4 subtype, with a binding affinity greater than 10 μM for the latter. nih.govresearchgate.net This selectivity is a key attribute, as interaction with the α3β4 receptor is often associated with undesirable side effects. Further studies have shown that SUVN-911 is selective over more than 70 other biological targets. nih.govresearchgate.net

Structure-activity relationship studies have indicated that while smaller rings like azetidine (B1206935) can lead to potent binding at β2*-nAChRs, the larger 3-azabicyclo[3.1.0]hex-2-yl group can result in a significant decrease in binding affinity at α4β2-nAChRs. nih.gov

Table 3: Neuronal Nicotinic Acetylcholine Receptor Interaction

Compound Target Receptor Binding Affinity (Ki) Selectivity
SUVN-911 (9h) α4β2 nAChR 1.5 nM nih.govresearchgate.net >10 μM for α3β4 nAChR; selective over 70 other targets. nih.govresearchgate.net
Azetidine analogue (13) α4β2 nAChR - Potent agonist (EC₅₀ = 43 nM) and inactivator (IC₅₀ = 32 nM). nih.gov
3-Azabicyclo[3.1.0]hex-2-yl analogues (42 & 43) α4β2 nAChR 213 nM and 296 nM Over 300-fold decrease in binding affinity compared to smaller ring analogues. nih.gov

The azabicyclo[3.1.0]hexane scaffold has been a key structural element in the development of potent and selective antagonists for the dopamine D3 receptor. frontiersin.orgnih.govmdpi.comgoogle.comacs.orgnih.gov The D3 receptor is a target for therapeutic intervention in a range of neuropsychiatric disorders.

A significant series of D3 receptor antagonists are the 1,2,4-triazolyl azabicyclo[3.1.0]hexanes. frontiersin.orgnih.govacs.org Within this series, compounds have been identified that exhibit high affinity and selectivity for the D3 receptor, along with favorable pharmacokinetic properties. frontiersin.orgnih.gov For example, the oxazolyl derivative 35 showed good affinity and selectivity. frontiersin.org GSK598809, another compound from this class, is a D3 receptor antagonist with over 100-fold selectivity for D3 over D2 receptors. nih.gov

The absolute configuration of the 3-azabicyclo[3.1.0]hexane moiety has been found to be a critical determinant of binding activity at the D3 receptor, with a consistent trend observed between the stereochemistry and binding affinity for pairs of enantiomers. google.com Specifically, the (1S,5R) configuration has been associated with higher D3 receptor binding activity. google.com

Table 4: Dopamine D3 Receptor Antagonism Data

Compound/Series Target Receptor Key Findings
1,2,4-Triazolyl azabicyclo[3.1.0]hexanes D3 Dopamine Receptor Potent and selective antagonists with good pharmacokinetic properties. frontiersin.orgnih.govacs.org
GSK598809 D3 Dopamine Receptor >100-fold selectivity for D3 over D2 receptors. nih.gov
Oxazolyl derivative 35 D3 Dopamine Receptor Good affinity and selectivity. frontiersin.org
(1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane derivatives D3 Dopamine Receptor The (1S,5R) configuration is linked to higher binding activity. google.com

While the primary focus of research on this compound derivatives has been on monoamine transporters, opioid, nicotinic, and dopamine receptors, some studies have explored their interactions with other targets, including sigma receptors. The azabicyclo[3.1.0]hexane scaffold has been noted in the broader context of developing ligands for various central nervous system targets, which can sometimes include sigma receptors due to structural similarities with other pharmacophores. However, specific and detailed investigations focusing solely on the interaction of this compound derivatives with σ1 and σ2 sigma receptors are not extensively documented in the provided search results. The rigid nature of the bicyclic system is a feature that could potentially be exploited to design ligands with specific interactions at these receptors.

Recent research has identified derivatives of the this compound scaffold as novel cardiac troponin activators. nih.govacs.org These compounds have the potential to be used in the treatment of cardiovascular diseases that are associated with reduced cardiac contractility. nih.gov

One such compound, Nelutroctiv (CK-136), is a selective cardiac troponin activator. nih.gov It is a derivative of (1R,3R,5R)-N-((R)-cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methyl)-2-(5-(methylsulfonyl)nicotinoyl)-2-azabicyclo[3.1.0]hexane-3-carboxamide. nih.gov This compound has been shown to increase the rate of myosin adenosine (B11128) triphosphate (ATP) hydrolysis in a cardiac myofibril assay. nih.gov

Interestingly, the stereochemistry of the core scaffold plays a crucial role in this activity. The enantiomer of a key intermediate, designated as 1S, showed no measurable activity in cardiac myofibrils, highlighting the stereospecificity of the interaction with the cardiac sarcomere. nih.gov The active compounds increase myocyte contractility without altering intracellular calcium concentrations, which indicates a direct activation of the cardiac sarcomere, specifically the thin filament. nih.govacs.org

Table 5: Cardiac Sarcomere Activation Data

Compound Target Mechanism of Action Key Findings
Nelutroctiv (CK-136) Cardiac Troponin Direct activation of the cardiac sarcomere thin filament. nih.govacs.org Increases cardiac myofibril ATPase rate; increases myocyte contractility without changing calcium concentration. nih.govacs.org
Compound 1R Cardiac Myofibril Increases cardiac myofibril ATPase rate. nih.gov Active enantiomer with an AC₄₀ value in the low micromolar range. nih.gov
Compound 1S Cardiac Myofibril No measurable activity up to 39.2 μM. nih.gov Inactive enantiomer, demonstrating stereospecificity. nih.gov

Anti-Infective Research (e.g., Antibacterial Properties, DNA Alkylation)

The azabicyclo[3.1.0]hexane moiety is a crucial component in the development of novel anti-infective agents, demonstrating a range of activities from direct antibacterial action to functioning as a key structural element in natural products that act via DNA alkylation.

Antibacterial Properties:

The scaffold has been incorporated into advanced synthetic antibacterials, most notably as a replacement for the morpholine (B109124) ring of the oxazolidinone antibiotic, linezolid (B1675486). This modification has led to the discovery of compounds with potent activity against a spectrum of pathogenic bacteria, including multidrug-resistant strains. acs.org Research has shown that introducing the azabicyclo[3.1.0]hexyl ring system can create conformationally constrained analogs with activity comparable or superior to linezolid. acs.org

Structure-activity relationship (SAR) studies have revealed several key insights:

Substituents on the Azabicyclic Ring: The addition of hydroxyl, amino, amido, or carboxyl groups to the azabicyclic ring is well-tolerated and can lead to potent antibacterial activity. acs.org For instance, an azabicyclic acid analog was found to be four times more potent than linezolid against key pathogens like Staphylococcus aureus and Streptococcus pneumoniae. acs.org

Impact of the C-Ring: In biaryl oxazolidinones containing the azabicyclo[3.1.0]hex-6-yl ring, the nature of the aromatic C-ring significantly influences antibacterial activity, with a pyridyl ring being preferable to a phenyl ring. researchgate.netresearchgate.net

Role of Cyanide Group: The presence of a cyanide group at the C-6 position of the azabicyclo[3.1.0]hexane structure has been shown to be effective for antibacterial activity. researchgate.net

Compound ClassStructural ModificationKey SAR FindingObserved Activity
(Azabicyclo[3.1.0]hexylphenyl)oxazolidinonesReplacement of linezolid's morpholine ring with azabicyclo[3.1.0]hexyl ringCreates conformationally constrained analogs with potent activity. acs.orgActivity comparable or superior to linezolid against MRSA and VRE. acs.org
Substituted (Azabicyclo[3.1.0]hexylphenyl)oxazolidinonesAddition of hydroxyl, amino, amido, or carboxyl groups to the bicyclic ringThese functional groups enhance potency. acs.orgAn acid analog showed MIC ≤ 1 µg/mL against S. aureus and S. pneumoniae. acs.org
Biaryl Bicyclo[3.1.0]hex-6-yl OxazolidinonesVariation of the aromatic C-ring (e.g., phenyl vs. pyridyl)The pyridyl ring is preferred over the phenyl ring for better activity. researchgate.netGood activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

DNA Alkylation:

The 1-azabicyclo[3.1.0]hexane ring system, a close structural relative, is a key moiety in several natural products known for their antitumor and antibacterial effects, which are mediated through DNA alkylation. rsc.orgresearchgate.net Ficellomycin (B1672662), a dipeptide natural product, contains this ring structure. rsc.org The azinomycins, another class of antitumor antibiotics, also feature a 1-azabicyclo[3.1.0]hexane subunit, which is crucial for their biological function of cross-linking DNA. jst.go.jp This mode of action highlights the role of the strained bicyclic system in facilitating reactions with biological macromolecules like DNA.

Analogs in Neuroscience Research

Analogs incorporating the azabicyclo[3.1.0]hexane scaffold have been extensively explored in neuroscience for their ability to interact with key proteins in the central nervous system (CNS). The rigid framework of the scaffold helps to lock ligands into specific conformations, leading to high selectivity and potency for various receptors and transporters.

Opioid Receptor Ligands:

Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as novel, potent ligands for opioid receptors. nih.govnih.gov SAR studies focused on modifying the lead structure to achieve high binding affinity and selectivity for the μ-opioid receptor over the δ and κ subtypes. These efforts have produced compounds with picomolar binding affinity, investigated for potential therapeutic uses such as the treatment of pruritus. nih.gov

Biogenic Amine Reuptake Inhibitors:

1-Aryl-3-azabicyclo[3.1.0]hexane derivatives have been identified as potent inhibitors of norepinephrine, serotonin, and dopamine reuptake. google.com The parent compound, 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, modulates these three biogenic amine transporters, which are implicated in a wide array of neuropsychiatric conditions. google.com Research in this area aims to develop novel antidepressants and treatments for other CNS disorders by fine-tuning the substitution on the aryl ring to achieve desired activity profiles. google.com

GABA Transporter Inhibitors:

Conformationally restricted analogs of γ-aminobutyric acid (GABA) built on a bicyclo[3.1.0]hexane backbone have proven to be highly selective inhibitors of the betaine/GABA transporter 1 (BGT1). researchgate.netresearchgate.net The compound (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA) is a potent and selective BGT1 inhibitor. researchgate.net The rigid bicyclic structure is a useful scaffold for developing ligands that can differentiate between the highly homologous GABA transporter subtypes. researchgate.net In silico-guided mutagenesis studies have identified specific amino acid residues in BGT1 that are key determinants for the binding and selectivity of these bicyclic GABA analogs. researchgate.net

Compound Class / AnalogBiological TargetKey SAR / Research FindingPotential Application
3-Azabicyclo[3.1.0]hexane derivativesμ-opioid receptor (selective over δ and κ)Modifications to the lead structure led to compounds with picomolar binding affinity. nih.govTreatment of pruritus. nih.gov
1-Aryl-3-azabicyclo[3.1.0]hexanesNorepinephrine, Serotonin, and Dopamine TransportersThe 1-(3,4-dichlorophenyl) derivative inhibits reuptake of all three monoamines. google.comTreatment of depression and other neuropsychiatric disorders. google.com
(1S,2S,5R)-5-Aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA)Betaine/GABA Transporter 1 (BGT1)A potent and highly selective competitive inhibitor of BGT1. researchgate.netTool compound for studying BGT1 function. researchgate.netresearchgate.net

V. Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to investigate the three-dimensional structure and dynamic behavior of (1S,5R)-2-Azabicyclo[3.1.0]hexane and its derivatives. The inherent rigidity of the bicyclo[3.1.0]hexane core is a key feature that can be exploited in drug design. This rigidity can help in understanding the favorable binding interactions of antagonists with receptors, particularly in flexible regions. unipd.it

The introduction of bridged piperidine (B6355638) moieties, such as the 2-azabicyclo[3.1.0]hexane system, can also enhance the drug-like physicochemical properties of molecules by increasing their sp3 character. unipd.it

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and related compounds.

DFT calculations have been instrumental in:

Assigning Absolute Configuration: The absolute configuration of optical isomers of 3-azabicyclo[3.1.0]hexane derivatives has been determined by comparing experimental vibrational circular dichroism (VCD) and optical rotation (OR) data with those calculated using ab initio DFT methods. google.com

Understanding Reaction Mechanisms: DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.orgbeilstein-archives.org These calculations have shown that the reactions are controlled by the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. beilstein-journals.org

Supporting Experimental Findings: Theoretical studies using DFT can support experimental results by calculating various quantum chemical parameters such as EHOMO, ELUMO, chemical hardness, and electronegativity. researchgate.net

A study on the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane utilized DFT methods at the M11/cc-pVDZ level of theory to thoroughly study the cycloaddition reaction mechanism. beilstein-journals.org

Theoretical Analysis of Reaction Mechanisms and Catalysis

Theoretical analysis plays a significant role in understanding the mechanisms of reactions involving the 2-azabicyclo[3.1.0]hexane framework and in predicting the outcomes of catalytic processes.

For instance, in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, the stereoselectivity of a key cyclopropanation step was found to be controllable by the functional group at the Cα position. researchgate.net Theoretical analysis can help elucidate the electronic factors that govern such stereoselectivity. researchgate.net

Furthermore, in copper-mediated divergent syntheses of related nitrogen-containing heterocycles, the proposed reaction mechanism involves an X-transfer/radical cyclization to construct the 3-azabicyclo[3.1.0]hex-2-ene core. rsc.org

DFT calculations have been employed to investigate plausible mechanisms of cycloaddition reactions, providing insights into the relative Gibbs free energy changes between reagents, transition states, and possible products. beilstein-archives.org

Prediction of Conformational Preferences and Stereoelectronic Effects

The rigid bicyclic nature of this compound inherently limits its conformational flexibility. The "cis" disposition of substituents on the bicyclic ring system, where both groups are on the same face, is a key conformational feature. google.com This constrained conformation is a valuable attribute in the design of specific enzyme inhibitors and receptor modulators.

Stereoelectronic effects can significantly influence the conformation of related proline-containing structures. For example, studies on polyproline derivatives have shown that electron-withdrawing substituents can stabilize certain helical conformations. nih.gov While not directly studying this compound, these findings highlight the importance of considering stereoelectronic effects in predicting the conformational preferences of substituted bicyclic systems. The synthesis of conformationally constrained lysine (B10760008) analogues based on the 3-aza-bicyclo[3.1.0]hexane system underscores the utility of this scaffold in creating molecules with well-defined three-dimensional structures. researchgate.net

The photochemical rearrangement of benzenes to form bicyclo[3.1.0]hexene derivatives has been studied, with quantum chemical calculations exploring the mechanistic pathways. acs.org

Vi. Applications As Chiral Building Blocks and Synthetic Intermediates

Role in the Synthesis of Non-Proteinogenic Amino Acids (e.g., 4,5-Methanoproline)

(1S,5R)-2-Azabicyclo[3.1.0]hexane and its derivatives are key intermediates in the synthesis of non-proteinogenic amino acids, which are crucial components in medicinal chemistry. researchgate.net A notable example is the synthesis of 4,5-methanoprolines, which are proline analogues containing a bridged methylene (B1212753) group. researchgate.net

A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, a derivative of the parent compound, has been developed. researchgate.net The key to this synthesis is a cyclopropanation step where the stereoselectivity is controlled by the nature of a functional group at the C-alpha position. researchgate.net This intermediate serves as a precursor to trans-methanoproline. researchgate.net The synthesis begins with (S)-5-(hydroxymethyl)pyrrolidin-2-one, derived from pyroglutamic acid. researchgate.net

The general synthetic approach involves several key transformations:

Protection and Activation: The primary alcohol of the starting material is protected, and the cyclic amide is activated for reduction by introducing a Boc group. researchgate.net

Cyclopropanation: A crucial step where the stereochemistry of the final product is established. The Simmons-Smith reaction is a commonly employed method for this transformation. researchgate.netmdpi.com

Deprotection and Oxidation: The protecting groups are removed, and the primary alcohol is oxidized to a carboxylic acid, yielding the desired non-proteinogenic amino acid. researchgate.net

The ability to synthesize specific stereoisomers of these amino acids is critical, as different isomers can exhibit vastly different biological activities. For instance, the development of non-proteinogenic amino acids like (2,6)-Diamino-(5,7)-dihydroxyheptanoic acid (DADH), which is a precursor to the 1-azabicyclo[3.1.0]hexane ring found in natural products like ficellomycin (B1672662) and vazabitide A, highlights the importance of stereochemical control. nih.gov Sugar aminotransferase-like enzymes have been shown to synthesize different stereoisomers of DADH, which in turn leads to different stereochemistries in the final bicyclic ring system, impacting their biological function. nih.gov

Precursors for Complex Biologically Active Molecules

The 2-azabicyclo[3.1.0]hexane framework is a core structural motif in a variety of biologically active molecules, including antiviral agents and enzyme inhibitors. vulcanchem.comsmolecule.com Its rigid structure helps to lock the molecule into a specific conformation, which can enhance binding to biological targets. smolecule.com

Derivatives of 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid have shown potential as EP4 receptor antagonists, which could be useful in treating inflammation and pain. smolecule.com Some derivatives also exhibit antimicrobial properties, making them interesting candidates for antibiotic development. smolecule.com The biological activity is largely attributed to the bicyclic structure. smolecule.com

A significant application of a derivative of this scaffold is in the synthesis of the anti-HCV drug boceprevir. An efficient, multi-gram synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a key bicyclic proline fragment of boceprevir, has been developed starting from the inexpensive and readily available cis-cypermethric acid. doi.org

The 1-azabicyclo[3.1.0]hexane ring is also found in natural products with potent biological activities. nih.gov For example, ficellomycin and vazabitide A are dipeptides that incorporate an amino acid with this bicyclic structure. nih.govnih.gov The biosynthesis of these complex molecules involves the non-proteinogenic amino acid DADH, which undergoes further transformations to form the bicyclic ring. nih.gov

Scaffolds for Peptide and Peptidomimetic Development

The constrained nature of the 2-azabicyclo[3.1.0]hexane ring system makes it an excellent scaffold for the development of peptides and peptidomimetics. uni-goettingen.de Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties such as increased stability and oral bioavailability. rsc.org

By incorporating the 2-azabicyclo[3.1.0]hexane core, chemists can create rigid structures that mimic the secondary structures of peptides, such as turns and helices. This is crucial for designing molecules that can bind with high affinity and selectivity to specific protein targets. For example, the 3-azabicyclo[3.1.0]hexane system has been used to develop mimics of poly-L-proline type-II peptides. acs.org

The synthesis of polyfunctional amides derived from the 2-azabicyclo[3.1.0]hexane scaffold provides precursors to potentially interesting peptidomimetics. uni-goettingen.de These molecules can be further elaborated to create a diverse range of structures with potential therapeutic applications.

Utility in Process Chemistry and Scalable Synthesis

The development of scalable synthetic routes is crucial for the practical application of any chiral building block in the pharmaceutical industry. For this compound and its derivatives, significant effort has been dedicated to creating efficient and scalable syntheses. osti.govcsic.esnih.gov

A key challenge in large-scale synthesis is achieving high stereoselectivity. researchgate.net Research has shown that the choice of starting materials and reaction conditions can have a profound impact on the stereochemical outcome of reactions like cyclopropanation. researchgate.net For example, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was developed by carefully selecting a sterically encumbered protecting group for the substrate in the cyclopropanation step to favor the desired trans-diastereomer. researchgate.net

The ability to perform reactions on a gram scale and with high diastereoselectivity is a significant advantage. rsc.org Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to be a practical, gram-scale method for producing a variety of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org

The development of such robust and scalable synthetic methods ensures a reliable supply of these valuable chiral building blocks for use in drug discovery and development programs. researchgate.net

Vii. Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-azabicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the confirmation of the bicyclic core structure and the identification of substituent groups. acs.org

In ¹H NMR spectra of (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives, the protons on the cyclopropane (B1198618) and pyrrolidine (B122466) rings exhibit characteristic chemical shifts and coupling constants. For instance, in derivatives of 1-aryl-3-methyl-3-azabicyclo[3.1.0]hexane, the protons of the bicyclic system typically appear in the upfield region of the spectrum. google.com The specific chemical shifts and splitting patterns are influenced by the nature and stereochemistry of the substituents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon signals for the bicyclic framework, including the strained cyclopropane carbons, appear at distinct chemical shifts. For example, in a (1S,5R)-(−)-1-(1-naphthyl)-3-methyl-3-azabicyclo[3.1.0]hexane hydrochloride derivative, the carbon signals are well-resolved and consistent with the proposed structure. google.com

Detailed research findings from various studies on derivatives of this compound are presented below.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(1S,5R)-(−)-1-(1-Naphthyl)-3-methyl-3-azabicyclo[3.1.0]hexane Hydrochloride 1.22-1.31 (m, 1H), 2.14-2.21 (m, 1H), 2.45 (d, J=6.50 Hz, 1H), 2.91 (d, J=4.76 Hz, 3H), 3.11-3.23 (m, 1H), 3.46-3.55 (m, 1H), 4.08 (dd, J=11.07, 5.31 Hz, 1H), 4.19-4.27 (m, 1H), 7.39-7.64 (m, 4H), 7.83 (d, J=8.14 Hz, 1H), 7.87-7.93 (m, 1H), 8.11-8.20 (m, 1H), 12.85 (br. s, 1H) 15.05, 22.11-22.56 (m, 1C), 30.92, 41.35, 57.25-57.70 (m, 1C), 61.37, 124.02, 125.67, 126.41, 127.12, 129.18, 132.72, 133.51, 134.03 google.com
(1S,5R)-3-(3-{[4-Methyl-5-(4-pyridazinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo-[3.1.0]hexane hydrochloride 10.24 (bs, HCl), 9.56 (m, 1 H), 9.39 (m, 1H). 8.01 (s, 1H), 7.64 (m, 2H), 7.44 (m, 2H), 4.08 (m, 1H), 3.68 (s, 3H), 3.58 (bm, 1H). 3.7-3.3 (m, 6H), 2.26 (m, 1 H), 2.13 (m, 2H), 1.58 (t, 1H), 1.14 (t, 1H) Not provided google.com

Note: The data presented is for derivatives and not the parent this compound compound.

Mass Spectrometry (MS) Applications (e.g., LC-MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it becomes an invaluable tool for monitoring reaction progress, assessing purity, and identifying metabolites. umlub.pl

In the synthesis of various derivatives, LC-MS is routinely employed to confirm the formation of the desired product by verifying its molecular weight. thieme-connect.comacs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of a compound, further confirming its identity. rsc.org For example, the HRMS data for derivatives often shows the [M+H]⁺ or [M+Na]⁺ ions, which correspond to the protonated or sodiated molecule, respectively. rsc.org

Table 2: Mass Spectrometry Data for Derivatives of 2-Azabicyclo[3.1.0]hexane

Compound Ionization Method Observed m/z Formula Confirmation Reference
Methyl (1S,2R,4S,5R,6R)-6-(4-chlorophenyl)-6-(diethylcarbamoyl)-4-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate ESI [M+H]⁺ 427.1737 Calculated for C₂₄H₂₈ClN₂O₃: 427.1783 rsc.org
Methyl (1S,2R,4S,5R,6R)-6-(4-bromophenyl)-6-(diethylcarbamoyl)-4-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate ESI [M+H]⁺ 471.1227 Calculated for C₂₄H₂₈BrN₂O₃: 471.1278 rsc.org

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For several derivatives of this compound, single-crystal X-ray analysis has been crucial in unambiguously confirming their structure and stereochemistry. For example, the absolute configuration of (1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was confirmed by a single crystal X-ray structure of its (S)-(+)-mandelic acid salt. google.com This analysis not only confirmed the (1S,5R) configuration of the bicyclic core but also the cis-relationship between the substituents. google.com

In another instance, the crystal structure of human fatty acid-binding protein 4 (FABP4) in complex with (1S,2S,5R)-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been determined, providing insight into the binding mode of this class of compounds to their biological target. rcsb.org

Table 3: X-ray Crystallographic Data for this compound Derivatives

Compound PDB ID / CCDC Resolution (Å) Key Findings Reference
Human FABP4 in complex with (1S,2S,5R)-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 7FZN 1.12 Confirms the binding orientation and interactions of the ligand with the protein. rcsb.org
(1S, 5R)-1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, (S)-(+)-mandelic acid salt Not provided Not provided Confirmed the absolute configuration as (1S,5R). google.com
(1R,3S,5R)- and (1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo-[3.1.0]hexane-3-carboxylic acid CCDC: 982319 Not provided Structures were analyzed by X-ray diffraction. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique for the separation of enantiomers and the determination of enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like this compound and its derivatives. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

In the synthesis of enantiomerically enriched 2-azabicyclo[3.1.0]hexane derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the standard method to assess the success of the asymmetric synthesis. rsc.org For example, the enantiomeric excess of various methyl (1S,2R,4S,5R,6R)-3-azabicyclo[3.1.0]hexane-2-carboxylates has been determined using chiral HPLC columns such as Phenomenex chiral INA. rsc.org Similarly, the enantiomeric purity of (1S,5R,6R)-3-methoxy-3-azabicyclo[3.1.0]hexane-2-one was determined by chiral HPLC analysis on a CHIRALPAK IC column. beilstein-journals.org

Table 4: Chiral Chromatography Conditions for Enantiomeric Purity Assessment of 2-Azabicyclo[3.1.0]hexane Derivatives

Compound Chiral Column Mobile Phase Detection Enantiomeric Excess (ee) Reference
Methyl (1S,2R,4S,5R,6R)-6-(4-chlorophenyl)-6-(diethylcarbamoyl)-4-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Phenomenex chiral INA Hexanes: 2-propanol = 85:15 210 nm 99% rsc.org
Methyl (1S,2R,4S,5R,6R)-6-(4-bromophenyl)-6-(diethylcarbamoyl)-4-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Phenomenex chiral INA Hexanes: 2-propanol = 90:10 210 nm >99% rsc.org
(1S,5R,6R)-3-Methoxy-3-azabicyclo[3.1.0]hexane-2-one CHIRALPAK IC Hex/IPA = 7/3 220 nm Not specified beilstein-journals.org

Viii. Future Research Directions

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 2-azabicyclo[3.1.0]hexane derivatives remains a critical area of research. sioc-journal.cnresearchgate.netsioc-journal.cn Current methods often involve multi-step sequences, and the development of more efficient and scalable asymmetric syntheses is paramount for advancing the applications of this scaffold.

Future efforts are likely to focus on several promising strategies:

Catalytic Asymmetric Cyclopropanation: Dirhodium(II) catalysts have shown promise in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, but achieving high turnover numbers and diastereoselectivity with acceptor carbenes remains a challenge that needs to be addressed. nih.gov The development of novel chiral catalysts that can facilitate this transformation with high efficiency and stereocontrol would be a significant breakthrough.

Enantioselective C-H Functionalization: A palladium(0)-catalyzed enantioselective C-H functionalization approach has been demonstrated for the synthesis of perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org Expanding the scope of this methodology to a broader range of substituents and developing more robust and versatile catalyst systems will be a key research direction.

1,3-Dipolar Cycloaddition Reactions: The catalytic asymmetric [3+2] cycloaddition of azomethine ylides with azirines has been shown to produce diazabicyclo[3.1.0]hexanes with high enantioselectivity. rsc.org Further exploration of this and other cycloaddition strategies, such as those involving cyclopropenes, could provide efficient routes to diverse 2-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org

Flow Chemistry: The integration of flow chemistry could offer advantages in terms of safety, scalability, and efficiency for the synthesis of diazo compounds and subsequent cyclopropanation reactions. nih.gov

A key challenge lies in the development of methods that provide access to either the exo or endo diastereomer with high selectivity, as both can be valuable for different applications. nih.gov Telescoped reaction sequences that minimize purification steps are also highly desirable for practical, large-scale synthesis. nih.govaurigeneservices.com

Exploration of Undiscovered Biological Targets and Mechanisms

While derivatives of 2-azabicyclo[3.1.0]hexane have been investigated for their activity as dipeptidyl peptidase-IV (DPP-IV) inhibitors, μ opioid receptor ligands, and orexin (B13118510) receptor antagonists, the full spectrum of their biological activities is likely yet to be uncovered. nih.govnih.gov The rigid nature of the scaffold makes it an excellent tool for probing the steric and electronic requirements of various biological targets.

Future research in this area should focus on:

Screening against Diverse Target Classes: High-throughput screening of 2-azabicyclo[3.1.0]hexane-based libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal novel therapeutic opportunities.

Mechanism of Action Studies: For compounds that exhibit interesting biological activity, detailed mechanistic studies are crucial to understand how they interact with their targets at the molecular level. This knowledge is essential for rational drug design. For instance, some azabicyclo[3.1.0]hexane derivatives have been found to affect tumor protein p53 and related signaling cascades. mdpi.com

Antiviral and Antibacterial Applications: The scaffold has been explored as an intermediate in the synthesis of antiviral agents like Boceprevir. aurigeneservices.com Further investigation into its potential as a core structure for novel antiviral and antibacterial agents is warranted, especially given the urgent need for new antimicrobial therapies. mdpi.com

Neuroprotective Properties: The potential for bicyclic compounds to exhibit neuroprotective effects suggests that 2-azabicyclo[3.1.0]hexane derivatives could be valuable leads for neurodegenerative diseases.

Biological Target ClassPotential Therapeutic Area
Dipeptidyl Peptidase-IV (DPP-IV)Type 2 Diabetes
μ Opioid ReceptorsPruritus
Orexin ReceptorsSleep Disorders, Obesity
Viral ProteasesViral Infections (e.g., Hepatitis C)
Tumor Protein p53Cancer

Advanced SAR Studies and Rational Design of Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the 2-azabicyclo[3.1.0]hexane scaffold, systematic exploration of the chemical space around the core is necessary to unlock its full therapeutic potential.

Key areas for future SAR studies include:

Systematic Modification of Substituents: A thorough investigation of the effects of varying substituents at different positions of the bicyclic ring system is needed. This includes exploring a wide range of functional groups to probe for interactions with biological targets.

Stereochemical Effects: The rigid nature of the 2-azabicyclo[3.1.0]hexane core means that the stereochemistry of substituents can have a profound impact on biological activity. Future studies should focus on the synthesis and evaluation of all possible stereoisomers to fully understand the stereochemical requirements for optimal target engagement.

Conformationally Restricted Analogs: The introduction of conformational constraints, such as incorporating the 2-azabicyclo[3.1.0]hexane moiety into larger, more complex structures, can lead to increased potency and selectivity. nih.gov

Bioisosteric Replacements: The use of bioisosteres to replace certain functional groups can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as reduce potential toxicity.

Computational Design and Predictive Modeling for Structure Optimization

In recent years, computational methods have become an indispensable tool in drug discovery and materials science. For the 2-azabicyclo[3.1.0]hexane scaffold, computational modeling can accelerate the design and optimization of new derivatives.

Future research should leverage computational tools for:

Molecular Docking and Virtual Screening: Docking studies can be used to predict the binding modes of 2-azabicyclo[3.1.0]hexane derivatives to their biological targets, helping to prioritize compounds for synthesis and biological evaluation.

Quantum Mechanics (QM) Calculations: QM methods can provide insights into the electronic properties of the scaffold and its derivatives, aiding in the understanding of reaction mechanisms and the rational design of new catalysts. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of 2-azabicyclo[3.1.0]hexane derivatives and their interactions with biological targets, providing a more dynamic picture of the binding process.

Machine Learning and AI: The use of machine learning and artificial intelligence algorithms can help to build predictive models for biological activity and ADME properties, further accelerating the drug discovery process. researchgate.net

Integration with Emerging Chemical Technologies

The advancement of new chemical technologies offers exciting opportunities to enhance the synthesis and application of (1S,5R)-2-azabicyclo[3.1.0]hexane and its derivatives.

Future research directions in this area include:

Photoredox Catalysis: This emerging field could provide novel and mild methods for the functionalization of the 2-azabicyclo[3.1.0]hexane scaffold.

Biocatalysis: The use of enzymes as catalysts could offer highly selective and environmentally friendly routes to enantiomerically pure 2-azabicyclo[3.1.0]hexane derivatives.

Automated Synthesis: The development of automated synthesis platforms could significantly accelerate the generation of libraries of 2-azabicyclo[3.1.0]hexane derivatives for high-throughput screening.

Novel Materials Applications: The rigid, three-dimensional structure of the 2-azabicyclo[3.1.0]hexane core makes it an interesting building block for the development of new materials with unique properties, such as polymers and organic semiconductors. beilstein-archives.org

By focusing on these future research directions, the scientific community can continue to build upon the foundation of knowledge surrounding this compound, leading to the development of new medicines, materials, and technologies that benefit society.

Q & A

Basic: What is the structural significance of the (1S,5R)-2-azabicyclo[3.1.0]hexane scaffold in bioactive molecules?

The bicyclic framework combines a strained cyclopropane ring fused with a pyrrolidine-like structure, conferring rigidity and spatial orientation that mimics peptide bonds. This enhances binding affinity to biological targets like enzymes or receptors. For example, derivatives of this scaffold are key components in drugs such as saxagliptin (a DPP-4 inhibitor for diabetes), where the bicyclic core stabilizes the active conformation . Synthetic strategies often focus on enantioselective formation of the bicyclic structure to ensure bioactivity .

Basic: What are common synthetic strategies to construct the 2-azabicyclo[3.1.0]hexane core?

Two primary methods dominate:

  • Intramolecular (1+2) Cycloaddition : Copper/chiral phosphoric acid catalysis enables enantioselective formation via reactions like α-isocyanoester cyclization, achieving high stereocontrol .
  • Coupling Reactions : For drug synthesis (e.g., saxagliptin), the bicyclic carboxamide is coupled with adamantane-derived intermediates using EDC/HOBt, followed by deprotection and purification .
    Both approaches require careful optimization of reaction conditions (temperature, catalyst loading) to avoid side products .

Advanced: What challenges arise in stereoselective synthesis of this compound derivatives, and how are they addressed?

Key challenges include:

  • Enantiomeric Purity : Minor deviations in catalyst design (e.g., chiral phosphoric acid ligands) can lead to racemization. Use of asymmetric catalysis (e.g., JACS 2024 method) improves enantiomeric excess (>90% ee) .
  • Ring Strain Management : The cyclopropane’s strain increases reactivity, risking undesired ring-opening. Low-temperature reactions and steric hindrance in catalysts mitigate this .
  • Purification : Impurities from incomplete coupling (e.g., tert-butyl carbamate byproducts) require HPLC or chiral column chromatography .

Advanced: How can researchers analyze synthetic impurities in 2-azabicyclo[3.1.0]hexane-based compounds?

Impurities often arise from:

  • Incomplete Deprotection : Residual Boc groups in intermediates (e.g., tert-butyl esters) are detected via LC-MS or NMR .
  • Stereochemical Byproducts : Diastereomers formed during cycloaddition are resolved using chiral HPLC or X-ray crystallography .
  • Degradation Products : Hydrolysis of the cyclopropane ring under acidic conditions is monitored by stability studies (e.g., accelerated testing at 40°C/75% RH) .

Advanced: What role does the 2-azabicyclo[3.1.0]hexane scaffold play in drug design, and how are modifications optimized?

The scaffold’s rigidity enhances pharmacokinetic properties:

  • Bioavailability : Derivatives like saxagliptin use carboxamide substitutions to improve solubility and membrane permeability .
  • Target Selectivity : Substituents at the 3-position (e.g., adamantane groups) fine-tune interactions with enzymes (e.g., DPP-4 vs. DPP-8/9) .
  • Metabolic Stability : Fluorine or methyl groups at specific positions reduce CYP450-mediated oxidation, as seen in preclinical studies .

Advanced: How do researchers resolve contradictions in synthetic yield data for this scaffold?

Discrepancies often stem from:

  • Catalyst Batch Variability : Chiral phosphoric acid catalysts may show inconsistent enantioselectivity due to trace moisture. Rigorous drying of reagents and catalysts improves reproducibility .
  • Reaction Scale-Up Effects : Intramolecular cycloadditions exhibit lower yields at >10 mmol scales due to heat dissipation issues. Flow chemistry or microwave-assisted synthesis optimizes scalability .
  • Divergent Stereochemical Outcomes : Minor changes in solvent polarity (e.g., toluene vs. THF) can alter transition states. Computational modeling (DFT) predicts optimal conditions .

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